molecular formula C14H8ClFN2 B054383 4-Chloro-2-(4-fluorophenyl)quinazoline CAS No. 113242-33-4

4-Chloro-2-(4-fluorophenyl)quinazoline

Cat. No. B054383
CAS RN: 113242-33-4
M. Wt: 258.68 g/mol
InChI Key: CKOPPMRJZDRZBH-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H8ClFN2 . It has a molecular weight of 258.68 g/mol .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-(4-fluorophenyl)quinazoline is 1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Chloro-2-(4-fluorophenyl)quinazoline is a solid compound .

Scientific Research Applications

Medicinal Chemistry

Quinazoline derivatives, including “4-Chloro-2-(4-fluorophenyl)quinazoline”, have been identified as potential bioactive scaffolds in medicinal chemistry . They have been found to exhibit significant biological activities, making them an important group of biologically active compounds .

Anticancer Activity

Quinazoline derivatives have been used in the development of anticancer drugs . Some quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Antiviral Activity

Quinazoline derivatives have also been found to have antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Antibacterial Activity

The antibacterial activity of quinazoline derivatives has been reported in several studies . This suggests that they could be used in the development of new antibacterial agents .

Antidiabetic Activity

Some synthesized compounds with quinazoline moiety have shown high hypoglycemic activity, indicating their potential as antidiabetic agents .

Anti-inflammatory Activity

Quinazoline derivatives have been found to exhibit anti-inflammatory activity . This suggests that they could be used in the treatment of inflammatory diseases .

Antioxidant Activity

Quinazoline derivatives have been found to exhibit antioxidant activity . This suggests that they could be used in the treatment of diseases caused by oxidative stress .

Cytotoxic Activity

Bromo derivatives of “4-Chloro-2-(4-fluorophenyl)quinazoline” have been found to exhibit cytotoxic activity . This suggests that they could be used in the development of new cytotoxic agents .

Future Directions

Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . This suggests that 4-Chloro-2-(4-fluorophenyl)quinazoline and similar compounds may have promising applications in the future.

properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPPMRJZDRZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406089
Record name 4-chloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-fluorophenyl)quinazoline

CAS RN

113242-33-4
Record name 4-chloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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